Pyrene azide 3

Click Chemistry Fluorescent Labeling PROTAC Linker

Pyrene azide 3 (CAS 2252168-06-0), also known as Pyrene-PEG3-azide, is a bifunctional fluorescent labeling reagent and PEG-based PROTAC linker combining a pyrene fluorophore with an azide group via a triethylene glycol (PEG3) spacer. The compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-, DBCO-, or BCN-bearing molecules , while exhibiting characteristic pyrene excitation maxima at 313, 326, and 343 nm and emission maxima at 377 and 397 nm.

Molecular Formula C26H28N4O3
Molecular Weight 444.5 g/mol
Cat. No. B11827303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene azide 3
Molecular FormulaC26H28N4O3
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C26H28N4O3/c27-30-29-14-16-33-18-17-32-15-13-28-24(31)6-2-3-19-7-8-22-10-9-20-4-1-5-21-11-12-23(19)26(22)25(20)21/h1,4-5,7-12H,2-3,6,13-18H2,(H,28,31)
InChIKeyDXXWPTFNJXUJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrene Azide 3: Product-Specific Baseline and Sourcing Overview


Pyrene azide 3 (CAS 2252168-06-0), also known as Pyrene-PEG3-azide, is a bifunctional fluorescent labeling reagent and PEG-based PROTAC linker combining a pyrene fluorophore with an azide group via a triethylene glycol (PEG3) spacer . The compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-, DBCO-, or BCN-bearing molecules , while exhibiting characteristic pyrene excitation maxima at 313, 326, and 343 nm and emission maxima at 377 and 397 nm . Its structural distinction from pyrene azide 1 (C23H22N4O3, MW 402.45) and pyrene azide 2 (C24H24N4O3, MW 416.47) lies in its pyrenebutyric acid-derived backbone with C4 alkyl linkage, resulting in a molecular weight of 444.53 g/mol (C26H28N4O3) [1].

Why Generic Substitution of Pyrene Azide 3 Compromises Experimental Reproducibility


Pyrene azide 3 cannot be generically substituted with pyrene azide 1 or pyrene azide 2 due to fundamental differences in linker chemistry and solubility that directly impact labeling efficiency and downstream application performance. Pyrene azide 1 employs a pyreneacetamide-PEG3-azide architecture (C23H22N4O3, MW 402.45), while pyrene azide 3 features a pyrenebutanamide-PEG3-azide backbone (C26H28N4O3, MW 444.53) with an extended C4 alkyl chain adjacent to the pyrene core [1]. This structural variation alters the conformational flexibility, hydrophobic character, and spatial separation between the fluorophore and conjugation site—parameters known to influence pyrene excimer formation, fluorescence quenching, and biomolecule accessibility . Furthermore, pyrene azide 3 exhibits distinct solubility limits in ethanol (≥21.85 mg/mL) and DMSO (≥22.55 mg/mL) , which differ from pyrene azide 1 solubility profiles, potentially affecting reaction yields and purification outcomes when protocols are naively interchanged. The product's discontinued status in favor of pyrene azide 1 and 2 by certain vendors further underscores that procurement decisions require explicit evidence-based justification rather than assumed equivalency.

Pyrene Azide 3: Head-to-Head Quantitative Differentiation Evidence


Molecular Weight Differentiation: Pyrene Azide 3 vs. Pyrene Azide 1 and 2

Pyrene azide 3 possesses a molecular weight of 444.53 g/mol (C26H28N4O3), which is 42.08 g/mol greater than pyrene azide 1 (402.45 g/mol, C23H22N4O3) and 28.06 g/mol greater than pyrene azide 2 (416.47 g/mol, C24H24N4O3) [1]. This increased mass derives from the pyrenebutyric acid-derived C4 alkyl chain, which distinguishes it from the pyreneacetic acid-derived (C1) and pyrene-derived (C0) backbones of pyrene azide 2 and pyrene azide 1, respectively .

Click Chemistry Fluorescent Labeling PROTAC Linker

Solubility Profile: Pyrene Azide 3 Ethanol and DMSO Quantitative Limits

Pyrene azide 3 exhibits defined solubility limits of ≥21.85 mg/mL in ethanol and ≥22.55 mg/mL in DMSO, while remaining insoluble in water . In contrast, pyrene azide 1 and pyrene azide 2 are reported with qualitative solubility descriptors (moderate solubility in DMSO, DMF, acetonitrile) without specified quantitative thresholds [1].

Bioconjugation Click Chemistry Solubility Optimization

SPAAC Click Reactivity: Pyrene Azide 3 Compatibility with DBCO and BCN Groups

Pyrene azide 3 is documented to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups, in addition to standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Pyrene azide 1 and pyrene azide 2 are primarily described as CuAAC reagents, with explicit SPAAC compatibility not consistently specified in vendor documentation .

Bioorthogonal Chemistry SPAAC PROTAC Synthesis

PEG3 Spacer Length and Hydrodynamic Properties Relative to Pyrene-PEG2-azide

Pyrene azide 3 incorporates a triethylene glycol (PEG3) spacer with molecular weight 444.53 g/mol (C26H28N4O3), compared to the diethylene glycol (PEG2) variant Pyrene-PEG2-azide with molecular weight 402.45 g/mol (C23H22N4O3) . The additional ethylene glycol unit increases the hydrodynamic radius and reduces steric hindrance between the pyrene fluorophore and the conjugation site .

Fluorescent Probe Design PEG Linker Bioconjugation

PROTAC Linker Utility: Pyrene Azide 3 as PEG-Based Bifunctional Connector

Pyrene azide 3 is explicitly designated as a PEG-based PROTAC linker capable of joining an E3 ubiquitin ligase ligand and a target protein ligand to form functional PROTAC molecules . This application-specific designation is not uniformly documented for pyrene azide 1 or pyrene azide 2 in primary vendor literature, which predominantly describe these analogs as fluorescent labeling reagents [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Fluorescence Excitation and Emission Maxima Consistency Across Pyrene Azide Series

Pyrene azide 3 exhibits excitation maxima at 343, 326, 313, 276, 265, 242, and 234 nm, with emission maxima at 377 and 397 nm . Pyrene azide 1 and pyrene azide 2 display identical excitation and emission maxima within vendor-reported measurement precision [1][2], confirming that the pyrene fluorophore core remains the dominant determinant of spectral properties regardless of linker variation.

Fluorescence Spectroscopy Pyrene Photophysics Spectral Characterization

Optimal Research and Industrial Deployment Scenarios for Pyrene Azide 3


PROTAC Synthesis Requiring PEG-Based Bifunctional Linker Chemistry

Pyrene azide 3 is explicitly validated as a PEG-based PROTAC linker for connecting E3 ubiquitin ligase ligands to target protein ligands, enabling the construction of heterobifunctional degraders that exploit the ubiquitin-proteasome system . The PEG3 spacer provides sufficient length and flexibility to accommodate ternary complex formation while the azide group enables orthogonal click conjugation to alkyne-functionalized ligand moieties . Researchers developing PROTACs for targeted protein degradation should prioritize pyrene azide 3 over pyrene azide 1 or 2 when a defined PEG3 spacer length and SPAAC compatibility are required for bioorthogonal linker assembly.

Copper-Free Bioorthogonal Labeling in Live-Cell and In Vivo Systems

The documented SPAAC compatibility of pyrene azide 3 with DBCO and BCN groups enables copper-free click labeling in live-cell imaging and in vivo applications where copper(I) catalyst cytotoxicity would otherwise compromise experimental validity or cell viability. This reactivity profile distinguishes pyrene azide 3 from pyrene azide 1 and 2, whose SPAAC compatibility is not consistently specified . Procurement for live-cell pyrene labeling studies should prioritize pyrene azide 3 when copper-free conditions are essential.

Bioconjugation Protocols Requiring Quantitative Solubility Optimization

Pyrene azide 3 provides quantitative solubility thresholds in ethanol (≥21.85 mg/mL) and DMSO (≥22.55 mg/mL) , enabling precise stock solution preparation and reproducible reaction stoichiometry in click chemistry labeling workflows. This quantitative characterization facilitates optimization of bioconjugation reactions where pyrene azide 3 solubility limits may constrain achievable labeling densities or reaction yields. Procurement should prioritize pyrene azide 3 when defined solubility parameters are required for protocol standardization or scale-up.

Fluorescent Labeling Applications Requiring Extended PEG3 Spacer for Reduced Steric Hindrance

The triethylene glycol (PEG3) spacer of pyrene azide 3 increases the hydrodynamic radius relative to PEG2 variants , reducing steric hindrance between the pyrene fluorophore and the biomolecule conjugation site. This spatial separation is critical for applications where proximity-induced fluorescence quenching or restricted azide accessibility would otherwise compromise labeling efficiency or detection sensitivity. Researchers labeling sterically congested biomolecules or requiring maximal fluorophore rotational freedom should select pyrene azide 3 over shorter PEG2-containing analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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